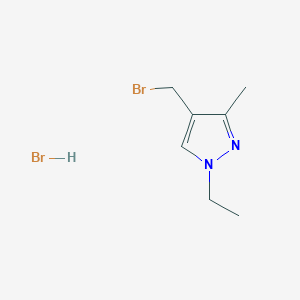

4-(Bromomethyl)-1-ethyl-3-methyl-1H-pyrazole hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(Bromomethyl)pyridine hydrobromide” is a substituted pyridine . It’s a white to light yellow powder or crystal .

Synthesis Analysis

While specific synthesis methods for “4-(Bromomethyl)-1-ethyl-3-methyl-1H-pyrazole hydrobromide” were not found, “4-Bromopiperidine hydrobromide” has been used as a precursor in the synthesis of tritium labelled N-aminopiperidine .

Molecular Structure Analysis

The molecular formula for “4-(Bromomethyl)pyridine hydrobromide” is C6H6BrN·HBr, with a molecular weight of 252.94 .

Physical And Chemical Properties Analysis

“4-(Bromomethyl)pyridine hydrobromide” is a solid at 20°C and is hygroscopic . It has a melting point range of 185.0 to 191.0°C . It is soluble in water .

Scientific Research Applications

Synthesis and Evaluation in Medicinal Chemistry

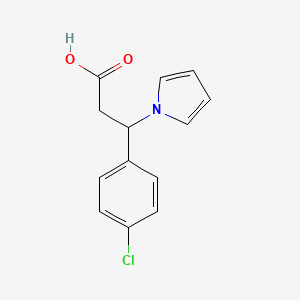

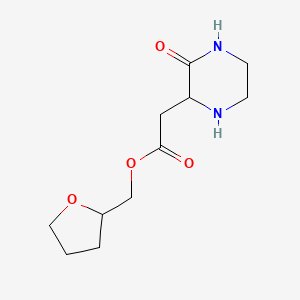

4-(Bromomethyl)-1-ethyl-3-methyl-1H-pyrazole hydrobromide serves as a precursor in the synthesis of various derivatives with potential medicinal properties. For instance, it is used in the creation of bipyrazolyl derivatives that exhibit significant in vitro antibacterial and antifungal activities (Pundeer et al., 2013). Additionally, the compound is integral in forming 1-aryl-1H-pyrazole-4-acetic acids, which have shown notable analgesic and anti-inflammatory activities in preclinical models (Menozzi et al., 1994).

Role in Advanced Organic Synthesis

In organic synthesis, this compound is utilized for developing complex molecules with potential pharmacological applications. For instance, it has been used in the synthesis of various 1,3,4-trisubstituted pyrazole derivatives, some of which demonstrated significant cytotoxic activity against diverse tumor cell lines (Srour et al., 2018).

Structural and Spectral Studies

The compound also finds use in structural and spectral studies. Research on pyrazole hydrochloride and hydrobromide salts, including derivatives of this compound, provides valuable insights into molecular and crystal structures, enhancing our understanding of chemical interactions and properties (Foces-Foces et al., 1997).

Application in Bioorganic Chemistry

In bioorganic chemistry, this compound is utilized in creating molecules with potential antimicrobial properties. For example, derivatives synthesized using this compound have shown promise in in vitro assays for antifungal and antibacterial activities, potentially leading to new therapeutic agents (Farag et al., 2008).

Safety and Hazards

Properties

IUPAC Name |

4-(bromomethyl)-1-ethyl-3-methylpyrazole;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN2.BrH/c1-3-10-5-7(4-8)6(2)9-10;/h5H,3-4H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCLSXXUJIHJKQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C)CBr.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Br2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((1-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione](/img/structure/B2363896.png)

![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2363897.png)

![4-methoxy-N-(2-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2363898.png)

![N-[2-(hydroxymethyl)-3-thienyl]-4-isopropyl-N-methylbenzenesulfonamide](/img/structure/B2363899.png)

![[2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2363901.png)

![1-(Pyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2363903.png)

![4-[{2-[(Methylamino)sulfonyl]ethyl}(pyridin-2-ylmethyl)amino]-4-oxobutanoic acid](/img/structure/B2363912.png)

![(Z)-2-[(4-chlorophenyl)diazenyl]-1-(furan-2-yl)-3-hydroxyprop-2-en-1-one](/img/structure/B2363914.png)

![4-({[2-(3,4-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2363916.png)